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Compound of Interest

Compound Name: Fepradinol, (S)-

Cat. No.: B12701265 Get Quote

A direct comparison of the in vitro potency of (S)-Fepradinol and Ivosidenib is not feasible

based on currently available scientific literature. While extensive data is available for

Ivosidenib, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), there

is a significant lack of public information regarding the specific molecular target and in vitro

potency (e.g., IC50, Ki) of (S)-Fepradinol.

Fepradinol is documented as a non-steroidal anti-inflammatory agent, however, its mechanism

of action is not well-established and appears to be distinct from the inhibition of prostaglandin

synthesis, the hallmark of typical NSAIDs.[1] Some sources suggest potential beta-adrenergic

blocking activity, but this is not consistently reported and lacks the quantitative in vitro data

necessary for a direct comparison with Ivosidenib.[2] Furthermore, there is no available

information to distinguish the pharmacological activity of the (S)-enantiomer from the racemic

mixture or the (R)-enantiomer.

Therefore, this guide will focus on presenting a comprehensive overview of the in vitro potency

of Ivosidenib, providing researchers, scientists, and drug development professionals with

detailed experimental data and protocols for this well-characterized compound.

Ivosidenib: A Potent Inhibitor of Mutant IDH1
Ivosidenib (formerly AG-120) is a first-in-class, orally available, small-molecule inhibitor of the

mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[2] Mutations in IDH1 are found in several

cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3] These

mutations result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the
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oncometabolite 2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG disrupt epigenetic

regulation and cellular differentiation, contributing to tumorigenesis.[2] Ivosidenib selectively

binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the

restoration of normal cellular differentiation.[2]

Quantitative In Vitro Potency of Ivosidenib
The in vitro potency of Ivosidenib has been evaluated in various enzymatic and cell-based

assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the

potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

Assay Type Target

Cell

Line/Enzyme

Source

IC50 Reference

Enzymatic Assay
Mutant IDH1

(R132H)

Recombinant

human

homodimer

Not explicitly

stated, but

described as a

potent inhibitor.

[4]

Cellular Assay
Mutant IDH1

(R132C)

HT1080

Chondrosarcoma

Cells

Not explicitly

stated, but

described as

having good

cellular potency.

[4]

Cellular 2-HG
Mutant IDH1

(R132H)

U87

Glioblastoma

Cells

Log IC50 of

approximately

-7.5 M (roughly

32 nM)

[5]

Cellular 2-HG
Mutant IDH1

(R132C)

HT1080

Chondrosarcoma

Cells

Log IC50 of

approximately

-7.5 M (roughly

32 nM)

[5]
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Ivosidenib Signaling Pathway
Ivosidenib targets the mutated IDH1 enzyme, which plays a crucial role in a specific metabolic

pathway implicated in cancer.
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Caption: Signaling pathway illustrating the role of wild-type and mutant IDH1 and the inhibitory

action of Ivosidenib.

Experimental Workflow: In Vitro IDH1 Inhibition Assay
The following diagram outlines a general workflow for determining the in vitro potency of an

IDH1 inhibitor like Ivosidenib.
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General Workflow for IDH1 Inhibition Assay

Start

Prepare Reagents:
- Recombinant mutant IDH1 enzyme

- Substrate (α-ketoglutarate)
- Cofactor (NADPH)

- Assay Buffer

Incubate Enzyme with
Ivosidenib

Prepare Serial Dilutions
of Ivosidenib

Initiate Reaction by
Adding Substrate & Cofactor

Detect Product Formation
(e.g., 2-HG via LC-MS/MS or

NADPH consumption via absorbance)

Data Analysis:
- Plot dose-response curve

- Calculate IC50 value

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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